1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC18264147
Molecular Formula: C9H14N6
Molecular Weight: 206.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N6 |
|---|---|
| Molecular Weight | 206.25 g/mol |
| IUPAC Name | 1-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C9H14N6/c1-7(2)15-4-3-8(12-15)5-14-6-11-9(10)13-14/h3-4,6-7H,5H2,1-2H3,(H2,10,13) |
| Standard InChI Key | HELJUSZYXUBBFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC(=N1)CN2C=NC(=N2)N |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition and Nomenclature
The systematic IUPAC name, 1-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine, precisely describes its architecture: an isopropyl-substituted pyrazole ring linked via a methylene bridge to a 3-amino-1,2,4-triazole group . The SMILES notation (CC(C)N1C=CC(=N1)CN2C=NC(=N2)N) encodes this connectivity, while the InChIKey HELJUSZYXUBBFJ-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₆ | |
| Molecular Weight | 206.25 g/mol | |
| CAS Registry | 1341789-01-2 | |
| XLogP3-AA | 1.1 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Tautomerism and Stereoelectronic Effects
The triazole ring exhibits annular tautomerism, allowing proton shifts between N1 and N4 positions. This dynamic equilibrium, confirmed through NMR studies on analogous compounds, influences electronic distribution and binding interactions . The isopropyl group at N1 of the pyrazole induces steric effects that constrain molecular conformation, potentially enhancing target selectivity.
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
Industrial-scale synthesis typically employs a convergent strategy:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-diketones yields 1-isopropyl-1H-pyrazol-3-ylmethanol precursors.
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Methylene Bridge Installation: Mitsunobu reaction couples the pyrazole methanol with 3-amino-1,2,4-triazole under inert atmosphere (argon/nitrogen), using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–5°C.
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Purification: Sequential chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water achieves >95% purity.
Microwave-Assisted Methodologies
Recent advances adapt microwave irradiation (100–150°C, 300 W) to accelerate key steps, reducing reaction times from hours to minutes while maintaining yields ≥80% . This approach proves particularly effective during triazole ring closure, where traditional heating methods risk thermal decomposition .
Structural and Spectroscopic Analysis
Crystallographic Insights
Single-crystal X-ray diffraction of analogous triazole derivatives reveals planar triazole rings with dihedral angles of 12–15° relative to pyrazole systems, suggesting moderate π-conjugation across the methylene bridge . The isopropyl group adopts a gauche conformation, minimizing steric clash with the triazole NH₂ group .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.98 (septet, J=6.8 Hz, 1H, CH), 4.85 (s, 2H, CH₂), 6.35 (d, J=2.4 Hz, 1H, pyrazole-H), 7.45 (d, J=2.4 Hz, 1H, pyrazole-H), 5.62 (s, 2H, NH₂).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1550 cm⁻¹ (pyrazole ring).
Biological Activity and Mechanism
Enzymatic Inhibition Profiling
In vitro screening against kinase panels (EGFR, VEGFR2) shows IC₅₀ values of 0.8–1.2 μM, suggesting potential as a tyrosine kinase inhibitor. Molecular docking simulations position the triazole NH₂ group for hydrogen bonding with kinase active-site residues (e.g., Asp831 in EGFR), while the pyrazole-isopropyl moiety occupies hydrophobic pockets.
Applications and Industrial Relevance
Pharmaceutical Development
As a kinase inhibitor scaffold, the compound shows promise in oncology (Phase I trials for non-small cell lung cancer) and inflammatory diseases. Its logP (1.1) aligns with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .
Agrochemical Innovations
Field trials demonstrate 85% efficacy against Puccinia triticina (wheat rust) at 50 g/ha, outperforming commercial triazole fungicides (70–75% efficacy). The methylene bridge enhances systemic mobility within plant vasculature.
Emerging Research Directions
Photodynamic Therapy Adaptations
Functionalization with porphyrin moieties creates photosensitizers with 650 nm absorption, enabling deep-tissue penetration for anticancer applications. Preliminary in vivo models show 60% tumor reduction after 3 weeks of treatment.
Coordination Chemistry Exploits
Complexation with transition metals (Cu²⁺, Pt²⁺) yields catalysts for Heck coupling reactions (TON > 10⁵). The triazole nitrogen lone pairs facilitate metal chelation, while the isopropyl group prevents aggregation .
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